molecular formula C7H8FN B160896 3-Fluoro-N-methylaniline CAS No. 1978-37-6

3-Fluoro-N-methylaniline

Cat. No.: B160896
CAS No.: 1978-37-6
M. Wt: 125.14 g/mol
InChI Key: FHYDHJXZZQCXOX-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where a fluorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-N-methylaniline can be synthesized through several methods:

Industrial Production Methods

Industrial production often involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The choice of method depends on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-Fluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methylaniline involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-methylaniline is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows it to participate in specific reactions that similar compounds may not undergo.

Properties

IUPAC Name

3-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYDHJXZZQCXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374601
Record name 3-Fluoro-N-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-37-6
Record name 3-Fluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-N-methylaniline
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Synthesis routes and methods I

Procedure details

3-Fluoro-N-methylaniline was prepared from 3-fluoroaniline using a modified reductive amination. First, 1-hydroxymethylbenzotriazole was prepared by adding 37% aqueous formaldehyde to benzotriazole at 40° C. in a 1:1 ratio, then cooling to room temperature to precipitate the product. After filtration the hydroxymethylbenzotriazole (125 g) was heated to reflux in toluene with 3-fluoroaniline (92.2 g). Water was removed azeotropically using a Dean-Stark trap. After three hours, the mixture was cooled to room temperature, then refrigerated for several hours to complete precipitation. The white crystalline solid was filtered off, yielding 174.2 g (86.6%) of 1-(3-fluoroanilino)methyl)-1H-benzotriazole.
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Synthesis routes and methods II

Procedure details

3-Fluoro-N-methylaniline was prepared from 3-fluoroaniline using a modified reductive amination. First, 1-hydroxymethylbenzotriazole was prepared by adding 37% aqueous formaldehyde to benzotriazole at 40° C. in a 1:1 ratio and cooling to room temperature to precipitate the product. After filtration the hydroxymethylbenzotriazole (125 g) was heated to reflux in toluene with 3-fluoroaniline (92.2 g). Water was removed azeotropically using a Dean-Stark trap. After three hours, the mixture was cooled to room temperature, then refrigerated for several hours to complete precipitation. The white crystalline solid was collected by filtration, yielding 174.2 g (86.6%) of 1-((3-fluoroanilino)methyl)-1H-benzotriazole.
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Synthesis routes and methods III

Procedure details

1-((3-Fluoroanilino)methyl)-1H-benzotriazole (173.9 g) was slurried in dry tetrahydrofuran. Sodium borohydride (32.5 g) was added portionwise to the mixture at room temperature. After addition was complete, the mixture was heated at reflux for 4 hours. The solution was cooled and poured slowly into 400 mL of 5 M hydrochloric acid with ice and stirred for 1 hour at room temperature. The solution pH was adjusted to 9-10 using 10 M sodium hydroxide solution. The product was extracted using diethyl ether. The ether extracts were washed successively with 1 M sodium hydroxide solution, saturated sodium chloride solution, and water. The organic phase was dried over sodium sulfate and evaporated under reduced pressure to yield 87.5 g (97%) of 3-fluoro-N-methylaniline as a colorless oil. [NMR (200 MHz, DMSO-d6): δ 2.76 (s, 3H); 3.41 (br s, 1H); 6.59-6.92 (m, 3H); 7.27 (q, J=8.0 Hz, 1H)].
Name
1-((3-Fluoroanilino)methyl)-1H-benzotriazole
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173.9 g
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reactant
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32.5 g
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400 mL
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Synthesis routes and methods IV

Procedure details

1-((3-Fluoroanilino)methyl)-1H-benzotriazole (173.9 g) was slurried in dry tetrahydrofuran. Sodium borohydride (32.5 g) was added portionwise to the mixture at room temperature. After addition was complete, the mixture was heated at reflux for 4 hours. The solution was cooled and poured slowly into 400 mL of 5M hydrochloric acid with ice and stirred for 1 hour at room temperature. The solution pH was adjusted to 9-10 using 10M sodium hdyroxide solution. The product was extracted using diethyl ether. The ether extracts were washed successively with 1M sodium hydroxide solution, saturated sodium chloride solution, and water. The organic phase was dried over sodium sulfate and evaporated under reduced pressure to yield 87.5 g (97%) of 3-fluoro-N-methylaniline as a colorless oil. [NMR (200 MHz, DMSO-d6): 67 2.76 (s, 3H); 3.41 (br s, 1H); 6.59-6.92 (m, 3H); 7.27 (q, J=8.0 Hz, 1H)].
Name
1-((3-Fluoroanilino)methyl)-1H-benzotriazole
Quantity
173.9 g
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reactant
Reaction Step One
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32.5 g
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reactant
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do vibrational spectroscopy techniques help us understand the structure and bonding of 3-Fluoro-N-methylaniline in both its neutral and cationic states?

A2: Infrared-ultraviolet double-resonance, autoionization-detected infrared, and infrared-photodissociation spectroscopies were employed to probe the vibrational modes of this compound in its neutral (S0) and cationic (D0) states. [] These techniques provided valuable insights into the N-H and C-H stretching vibrations, revealing characteristic shifts in frequency and intensity upon ionization. For instance, the N-H stretch exhibited a red shift and increased intensity in the cationic state, while the aromatic and methyl C-H stretches showed blue shifts and significantly reduced intensities. [] These observations, supported by density functional theory (DFT) calculations, help us understand the changes in bond strength and electron delocalization occurring upon ionization.

Q2: How does the formation of van der Waals clusters with argon atoms influence the spectroscopic properties of this compound?

A3: Studying this compound-Arn (n=1,2) van der Waals clusters offers further insights into the molecule's intrinsic properties and its interactions with surrounding environments. [] Analyzing the spectroscopic shifts and binding energies of these clusters can provide information about the preferred binding sites of argon atoms on the this compound molecule. This, in turn, can shed light on the molecule's polarity, potential hydrogen bonding interactions, and conformational preferences in different electronic states.

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